
1,3-Propanediamine, N,N-dibutyl-N'-(1-(3-(diethylamino)propyl)-1H-indazol-3-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediamine, N,N-dibutyl-N’-(1-(3-(diethylamino)propyl)-1H-indazol-3-yl)- is a complex organic compound with a molecular formula of C26H45N5. This compound is notable for its unique structure, which includes both indazole and diethylamino groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N,N-dibutyl-N’-(1-(3-(diethylamino)propyl)-1H-indazol-3-yl)- typically involves multiple steps. The initial step often includes the preparation of the indazole core, followed by the introduction of the diethylamino group through a series of substitution reactions. The final step involves the attachment of the propanediamine moiety under controlled conditions, often requiring catalysts and specific temperature settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow reactors and real-time monitoring of reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediamine, N,N-dibutyl-N’-(1-(3-(diethylamino)propyl)-1H-indazol-3-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-Propanediamine, N,N-dibutyl-N’-(1-(3-(diethylamino)propyl)-1H-indazol-3-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, particularly in the field of advanced materials and nanotechnology.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediamine, N,N-dibutyl-N’-(1-(3-(diethylamino)propyl)-1H-indazol-3-yl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dibutyl-1,3-propanediamine: A simpler analog without the indazole and diethylamino groups.
3-(Dibutylamino)propylamine: Another related compound with similar structural features but lacking the indazole moiety.
Uniqueness
1,3-Propanediamine, N,N-dibutyl-N’-(1-(3-(diethylamino)propyl)-1H-indazol-3-yl)- is unique due to its combination of indazole and diethylamino groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
88836-99-1 |
|---|---|
Fórmula molecular |
C25H45N5 |
Peso molecular |
415.7 g/mol |
Nombre IUPAC |
N',N'-dibutyl-N-[1-[3-(diethylamino)propyl]indazol-3-yl]propane-1,3-diamine |
InChI |
InChI=1S/C25H45N5/c1-5-9-18-29(19-10-6-2)20-13-17-26-25-23-15-11-12-16-24(23)30(27-25)22-14-21-28(7-3)8-4/h11-12,15-16H,5-10,13-14,17-22H2,1-4H3,(H,26,27) |
Clave InChI |
OEXSXYMXUIGKDE-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CCCNC1=NN(C2=CC=CC=C21)CCCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


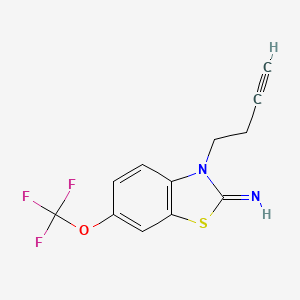

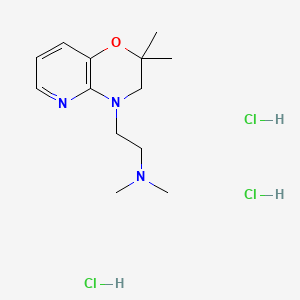

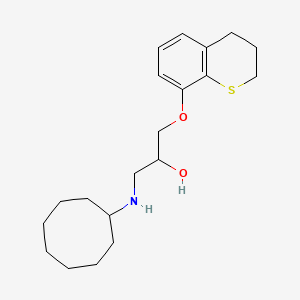
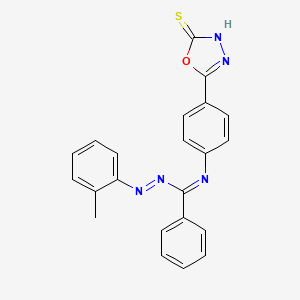


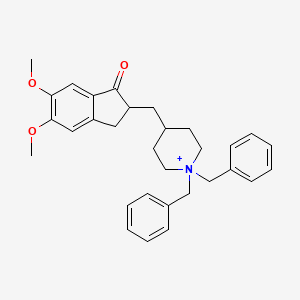
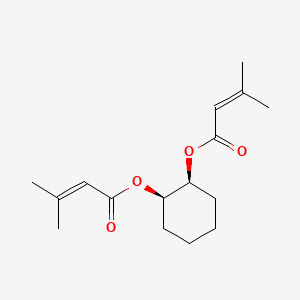
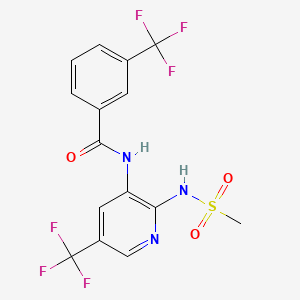
![ethyl (2S,3S)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid](/img/structure/B12759715.png)


